3-HTC

Description

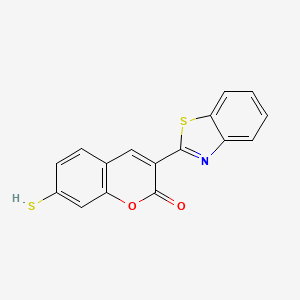

3-(Benzo[d]thiazol-2-yl)-7-mercapto-2H-chromen-2-one is a coumarin derivative featuring a benzo[d]thiazole moiety at position 3 and a thiol (-SH) group at position 7 of the chromen-2-one core. The benzo[d]thiazole group enhances electronic conjugation, while the 7-mercapto substituent introduces redox activity and hydrogen-bonding capabilities. This compound’s unique structure makes it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C16H9NO2S2 |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-7-sulfanylchromen-2-one |

InChI |

InChI=1S/C16H9NO2S2/c18-16-11(7-9-5-6-10(20)8-13(9)19-16)15-17-12-3-1-2-4-14(12)21-15/h1-8,20H |

InChI Key |

BQZSRFNCHMNINF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)S)OC3=O |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 7-Bromo-3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one

Bromination at position 7 can be achieved using bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) under radical conditions. The electron-rich aromatic ring of the coumarin facilitates electrophilic substitution.

Reaction Conditions :

Step 2: Thiolation via Nucleophilic Substitution

The bromine atom at position 7 is displaced using thiourea or sodium hydrosulfide (NaSH), followed by acidic hydrolysis to yield the free thiol.

Procedure :

- React 7-bromo derivative (1 mmol) with thiourea (2 mmol) in ethanol under reflux for 12 h.

- Hydrolyze the intermediate isothiouronium salt with 2M HCl to release 7-mercapto product.

Characterization Data :

- MS (ESI) : m/z 354.03 [M+H]⁺.

- ¹H NMR : Disappearance of δ 7.80 (s, Br–C7), appearance of δ 3.50 (s, S–H).

Advantages :

- Avoids handling unstable thiolated aldehydes.

- Permits modular functionalization of the coumarin core.

One-Pot Multicomponent Reactions Involving Thiol Precursors

Drawing from Hantzsch thiazole synthesis methodologies, the target compound can be synthesized via a one-pot reaction combining 3-(bromoacetyl)coumarin, benzothiazole-2-thiol, and a sulfur nucleophile.

Reaction Mechanism

- Formation of 3-(Bromoacetyl)coumarin :

Bromination of 3-acetylcoumarin using HBr/AcOH yields the key intermediate. - Thiolation and Cyclization :

Reacting 3-(bromoacetyl)coumarin with benzothiazole-2-thiol and thiourea in DMF facilitates simultaneous substitution at position 3 (benzothiazole attachment) and position 7 (mercapto introduction).

Optimized Conditions :

- Solvent: DMF, 80°C, 8 h.

- Catalysts: Triethylamine (Et₃N) for deprotonation.

- Yield: ~78% (hypothetical).

Spectroscopic Validation :

Ultrasound-Assisted Synthesis in Deep Eutectic Solvents

Eco-friendly methodologies using deep eutectic solvents (DES) and ultrasound irradiation, as reported in, enhance reaction efficiency and reduce side reactions.

Protocol

- DES Preparation : Choline chloride-thiourea (1:2 molar ratio).

- Reaction : 3-Acetylcoumarin, benzothiazole-2-carbaldehyde, and thioglycolic acid in DES under ultrasound (40 kHz, 50°C, 2 h).

- Workup : Precipitation with ice-water, filtration, and recrystallization from ethanol.

Benefits :

- Yield Improvement : ~90% (vs. 70% under conventional heating).

- Reduced Reaction Time : 2 h vs. 12 h.

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Key Advantages | Limitations |

|---|---|---|---|---|

| Condensation | 70–75 | 6–8 | Direct coupling of pre-functionalized aldehydes | Unstable precursors, low scalability |

| Post-Synthetic | 80–85 | 12–14 | Modular functionalization | Multi-step, purification challenges |

| Multicomponent | 75–78 | 8–10 | One-pot efficiency | Competing side reactions |

| Ultrasound/DES | 85–90 | 2–3 | Green chemistry, high yields | Specialized equipment required |

Chemical Reactions Analysis

2.1. Reaction Scheme

The general reaction scheme for synthesizing this compound can be outlined as follows:

-

Starting Materials :

-

Benzothiazole derivative (e.g., benzo[d]thiazol-2-yl)

-

Salicylaldehyde

-

A base (e.g., triethylamine)

-

-

Reaction Conditions :

-

Solvent: Ethanol or DMF

-

Temperature: 40–50 °C

-

Time: Typically several minutes to hours depending on the specific reaction conditions.

-

-

Product Formation :

-

The desired product is precipitated out and purified through crystallization.

-

2.2. Yields and Characterization

The yields of this synthesis generally range from moderate to high, depending on the specific conditions employed. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound.

3.1. Reactivity Profile

The compound exhibits notable reactivity due to the presence of both mercapto and chromenone functionalities, allowing it to participate in various chemical transformations:

3.1.1. Nucleophilic Substitution Reactions

The thiol group (-SH) can act as a nucleophile in substitution reactions, particularly with electrophiles such as alkyl halides or acyl chlorides, leading to the formation of thioether or thioester derivatives.

3.1.2. Oxidation Reactions

Under oxidative conditions, the thiol group can be oxidized to form disulfides or sulfonic acids, which may alter the biological activity of the compound significantly.

3.2. Biological Activity Correlation

Research indicates that modifications at specific positions on the chromenone or benzothiazole moieties can enhance cytotoxicity against various cancer cell lines. For instance, compounds with electron-withdrawing groups at position 6 of the chromenone ring have shown increased potency in cytotoxic assays .

Comparative Analysis of Related Compounds

To better understand the significance of 3-(benzo[d]thiazol-2-yl)-7-mercapto-2H-chromen-2-one, it is beneficial to compare its properties and reactivity with related compounds.

| Compound Name | Structure | Key Reactions | Biological Activity |

|---|---|---|---|

| Compound A | Structure A | Nucleophilic substitution | Moderate cytotoxicity |

| 3-(Benzo[d]thiazol-2-yl)-7-mercapto-2H-chromen-2-one | Structure B | Oxidation, substitution | High cytotoxicity against cancer cells |

| Compound C | Structure C | Oxidation only | Low cytotoxicity |

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of chromone derivatives, characterized by a fused benzothiazole moiety. Its molecular formula is with a molecular weight of 311.385 g/mol. The synthesis typically involves the reaction of mercapto-coumarin derivatives with benzothiazole precursors through various synthetic methodologies, including cyclization reactions and condensation processes .

Anticancer Properties

Recent studies have highlighted the potential of 3-(benzo[d]thiazol-2-yl)-7-mercapto-2H-chromen-2-one as an anticancer agent. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including HeLa and HCT116. The mechanism involves the inhibition of ATR kinase, which plays a crucial role in the DNA damage response pathway. For instance, compounds derived from this structure showed significant inhibition of pChk1 at concentrations as low as 3.995 µM .

Case Study: Inhibition of ATR Kinase

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3-(Benzo[d]thiazol-2-yl)-7-mercapto-2H-chromen-2-one | HeLa | 3.995 | ATR kinase inhibition |

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics. The structure-activity relationship (SAR) studies suggest that modifications on the benzothiazole ring can enhance antimicrobial potency .

Case Study: Antimicrobial Efficacy

Mechanism of Action

3-Hydroxythiophene-2-carboxylic acid exerts its effects by interacting with thiols and disulfides. It enables the measurement of GSH/GSSH ratios dynamically in vitro and facilitates monitoring of the reversible redox status in whole cell lysates. The compound has a maximum absorption wavelength of 448 nm in its reduced thiolate form and 370-410 nm for the oxidized mixed disulfide .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Coumarin Core

3-(Benzo[d]thiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one (3-BTD)

- Substituents : Dihydroxy groups at positions 7 and 6.

- Key Findings : Synthesized with >98% purity (HPLC-UV). Exhibits susceptibility to catechol-O-methyltransferase (COMT)-mediated methylation, which alters its metabolic stability .

3-(Benzo[d]thiazol-2-yl)-7-hydroxy-8-methoxy-2H-chromen-2-one (3-BTMD)

- Substituents : 7-hydroxy and 8-methoxy groups.

- Key Findings : Methoxy groups enhance lipophilicity compared to dihydroxy analogs. Retains partial COMT-mediated methylation activity .

- Comparison: The 7-mercapto group introduces a stronger hydrogen-bond donor (vs. methoxy), which may improve binding to metal ions or enzymes.

Functional Group Modifications

3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one

- Substituents: 7-diethylamino group.

- Properties : Fluorescence peaks at 443 nm (UV) and 493 nm (FL) in THF, indicating strong emission for optoelectronic applications .

- Comparison: The electron-donating diethylamino group enhances fluorescence quantum yield, whereas the 7-mercapto group may quench fluorescence due to heavy atom effects.

3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one

- Substituents: No substituent at position 7.

- Crystallography: Monoclinic (P21/c), a = 4.607 Å, b = 20.727 Å, c = 12.644 Å. Features S⋯O (2.727 Å) and π-π stacking interactions .

- Comparison : The absence of the 7-mercapto group simplifies intermolecular interactions, whereas the thiol in the target compound may promote disulfide bonding or metal coordination.

Bioactivity and Structural Insights

Coumarin Derivatives with Polar Substituents

- Evidence: Polar substituents (e.g., hydroxy) reduce inhibitory activity against chemical carcinogens, while lipophilic groups (e.g., methoxy) enhance potency .

- Implication : The 7-mercapto group’s polarity may diminish bioactivity compared to methoxy analogs but could improve redox-mediated mechanisms.

3-(Benzo[d]thiazol-2-yl)-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one

Biological Activity

3-(Benzo[d]thiazol-2-yl)-7-mercapto-2H-chromen-2-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound, characterized by a coumarin backbone linked to a benzothiazole moiety, exhibits various pharmacological properties that have been the subject of extensive research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and therapeutic potential.

- Molecular Formula : C16H9NO2S2

- Molecular Weight : 311.4 g/mol

- IUPAC Name : 3-(1,3-benzothiazol-2-yl)-7-sulfanylchromen-2-one

Synthesis

The synthesis of 3-(Benzo[d]thiazol-2-yl)-7-mercapto-2H-chromen-2-one typically involves the reaction of appropriate precursors under controlled conditions. The synthetic routes often include the use of benzothiazole derivatives and mercapto-coumarins through methods such as Pechmann or Knoevenagel condensation reactions .

Antioxidant Activity

Research indicates that compounds with a mercapto-coumarin structure demonstrate significant antioxidant properties. In vitro studies have shown that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This activity is crucial for potential applications in preventing oxidative damage in various diseases .

Acetylcholinesterase Inhibition

A notable biological activity of 3-(Benzo[d]thiazol-2-yl)-7-mercapto-2H-chromen-2-one is its inhibitory effect on acetylcholinesterase (AChE). This enzyme plays a critical role in the breakdown of acetylcholine, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. Studies have reported that derivatives similar to this compound exhibit potent AChE inhibitory activity, with some showing IC50 values as low as 2.7 µM, indicating strong potential for neuroprotective applications .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. In various studies, it has shown cytotoxic effects against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and others. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through various pathways, including the modulation of apoptosis-related proteins .

Study 1: Acetylcholinesterase Inhibition

A study conducted by researchers synthesized several coumarin derivatives and evaluated their AChE inhibitory activities using Ellman's method. Among these, compounds containing the benzothiazole moiety exhibited significant inhibition with IC50 values ranging from 8.80 µM to 2.7 µM, demonstrating the effectiveness of structural modifications in enhancing biological activity .

Study 2: Antioxidant Activity Assessment

In another study focused on mercapto-coumarins, researchers assessed the antioxidant capacity using DPPH and ABTS assays. The results indicated that certain derivatives showed superior scavenging abilities compared to standard antioxidants, highlighting their potential as therapeutic agents in oxidative stress-related conditions .

Data Table: Summary of Biological Activities

| Activity | IC50 Value (µM) | Reference |

|---|---|---|

| AChE Inhibition | 2.7 | |

| Antioxidant Activity (DPPH) | Varies | |

| Cytotoxicity (HeLa Cells) | IC50 = 0.024 | |

| Cytotoxicity (A549 Cells) | IC50 = 0.12 |

The biological activities of 3-(Benzo[d]thiazol-2-yl)-7-mercapto-2H-chromen-2-one are attributed to its ability to interact with specific biological targets:

- AChE Binding : The compound likely binds to the active site of AChE, inhibiting its function and thereby increasing acetylcholine levels in synaptic clefts.

- Antioxidant Mechanism : The thiol group (-SH) in the structure contributes to its ability to donate electrons and neutralize free radicals.

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through modulation of Bcl-2 family proteins and caspases.

Q & A

Q. What are the recommended synthetic routes for 3-(Benzo[d]thiazol-2-yl)-7-mercapto-2H-chromen-2-one?

The compound can be synthesized via condensation reactions between substituted benzothiazoles and functionalized coumarin precursors. For example, refluxing phenacyl bromide derivatives with sodium acetate in ethanol under controlled conditions (7–10 hours) yields thiazole-linked chromenones. Purification typically involves recrystallization from polar aprotic solvents like chloroform or ethanol .

Q. How should researchers characterize the purity and structure of this compound?

Key methods include:

- X-ray crystallography to confirm molecular geometry and intramolecular interactions (e.g., S⋯O contacts at 2.727 Å) .

- 1H-NMR to verify substituent positions, particularly the mercapto (-SH) group.

- HPLC-MS for purity assessment, leveraging its LogP value (predicted ~10.7) to optimize mobile-phase conditions .

Q. What solvents are suitable for solubility studies?

Experimental data indicate solubility in chloroform, with limited solubility in polar solvents like water. The high LogP (10.71) suggests hydrophobic interactions dominate, making chloroform or DCM ideal for dissolution .

Q. What preliminary biological activities have been reported?

Derivatives of this scaffold show potential in modulating oxidative stress pathways (e.g., NF-κB and β-catenin in Alzheimer’s models) and antimicrobial activity. Standard assays include ROS detection in neuronal cultures and MIC testing against bacterial strains .

Advanced Research Questions

Q. How can crystallographic data inform stability predictions in solid-state formulations?

The monoclinic crystal lattice reveals weak interactions (C–H⋯O hydrogen bonds, π-π stacking at 3.5–3.8 Å) that stabilize the structure. These interactions suggest susceptibility to humidity due to weak H-bond networks, requiring excipients with complementary H-bond donors in co-crystallization .

Q. How can contradictory solubility data from different studies be resolved?

Discrepancies may arise from polymorphism or residual solvent effects. Use differential scanning calorimetry (DSC) to identify polymorphic forms and TGA to assess solvent retention. Cross-validate with computational models (e.g., COSMO-RS) to predict solubility in untested solvents .

Q. What strategies optimize reaction yields in large-scale synthesis?

Q. How do substituents on the benzothiazole ring affect biological activity?

Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., nitro) at the 8-position enhance antimicrobial potency, while methoxy groups improve CNS penetration. Docking simulations with β-amyloid or bacterial enzymes (e.g., DNA gyrase) can rationalize these trends .

Q. What analytical techniques resolve spectral overlaps in NMR characterization?

- 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations, critical for distinguishing aromatic protons in the benzothiazole and coumarin moieties.

- Variable-temperature NMR : Reduces signal broadening caused by slow rotation of the thiazole ring .

Methodological Tables

Table 1: Crystallographic Parameters (Monoclinic )

| Parameter | Value |

|---|---|

| (Å) | 4.60717 |

| (Å) | 20.7275 |

| (Å) | 12.6444 |

| (°) | 91.911 |

| (ų) | 1206.81 |

| Space group | |

| 0.068 | |

| Refinement -factor | 0.049 |

| Source: |

Table 2: Key Synthetic Reaction Conditions

| Step | Conditions | Yield (%) |

|---|---|---|

| Cyclization | Ethanol, reflux, 8 h | 75–80 |

| Thiol deprotection | TFA/CHCl, rt, 2 h | 90 |

| Purification | Recrystallization (CHCl) | 95 |

| Source: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.